N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]-5-phenylpyridine-3-carboxamide
Description
N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]-5-phenylpyridine-3-carboxamide is a synthetic compound known for its unique structural properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound's structure includes a pyridine ring substituted with a phenyl group, a carboxamide group, and a thiazole moiety linked via a dimethylamino group.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]-5-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-22(2)18-21-16(12-24-18)11-20-17(23)15-8-14(9-19-10-15)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWAYXLUKPWSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CS1)CNC(=O)C2=CN=CC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]-5-phenylpyridine-3-carboxamide typically involves a multi-step process:
Formation of the Thiazole Ring: : This can be achieved through the Hantzsch thiazole synthesis, where a β-ketoester reacts with a thiourea in the presence of an acid catalyst.
Introduction of the Dimethylamino Group: : The thiazole ring is further functionalized with a dimethylamino group via nucleophilic substitution.
Coupling with Pyridine-3-carboxylic Acid: : The resultant dimethylamino thiazole derivative is then coupled with pyridine-3-carboxylic acid under amide bond-forming conditions, typically involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a base like triethylamine.
Industrial Production Methods
For large-scale production, optimized methods involving continuous flow synthesis and microwave-assisted reactions may be employed to increase yield and reduce reaction time. The industrial process must also account for the purification of the final product, often achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]-5-phenylpyridine-3-carboxamide can undergo various chemical reactions:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: : It can be reduced by agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : It can undergo nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: : Nucleophiles such as halides, using solvents like dimethylformamide (DMF) and catalysts like copper(I) iodide (CuI).
Major Products Formed
Oxidation: : Conversion to corresponding N-oxide derivatives.
Reduction: : Formation of reduced amides or amines.
Substitution: : Derivatives with various substituted functional groups on the thiazole ring.
Scientific Research Applications
N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]-5-phenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: : Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: : Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: : Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of specialty chemicals and as an additive in materials science.
Mechanism of Action
The mechanism by which N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]-5-phenylpyridine-3-carboxamide exerts its effects can vary depending on the application:
Biological Activity: : This compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Pharmacological Action: : It may inhibit or activate cellular processes through binding to target proteins, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]-5-(2-thienyl)pyridine-3-carboxamide
N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]-5-(4-pyridyl)pyridine-3-carboxamide
N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]-5-(3,4-dimethoxyphenyl)pyridine-3-carboxamide
Uniqueness
N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]-5-phenylpyridine-3-carboxamide is unique due to its specific structural combination of a thiazole ring and a pyridine-3-carboxamide with a phenyl substituent, providing distinct chemical reactivity and biological activity profiles compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
